

Application Notes and Protocols for PK11007

Treatment in Cancer Cell Lines

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Compound of Interest

Compound Name: PK11007

Cat. No.: B1678500

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These application notes provide a comprehensive overview of the treatment of cancer cell lines with **PK11007**, a compound known to exhibit anticancer activity, particularly in cells with mutant p53. The following sections detail the effective treatment durations for various cellular assays, summarize key quantitative data, and provide detailed experimental protocols.

Data Presentation: Summary of PK11007 Treatment Parameters

The following tables summarize the treatment durations and concentrations of **PK11007** used in various cancer cell lines for different experimental endpoints.

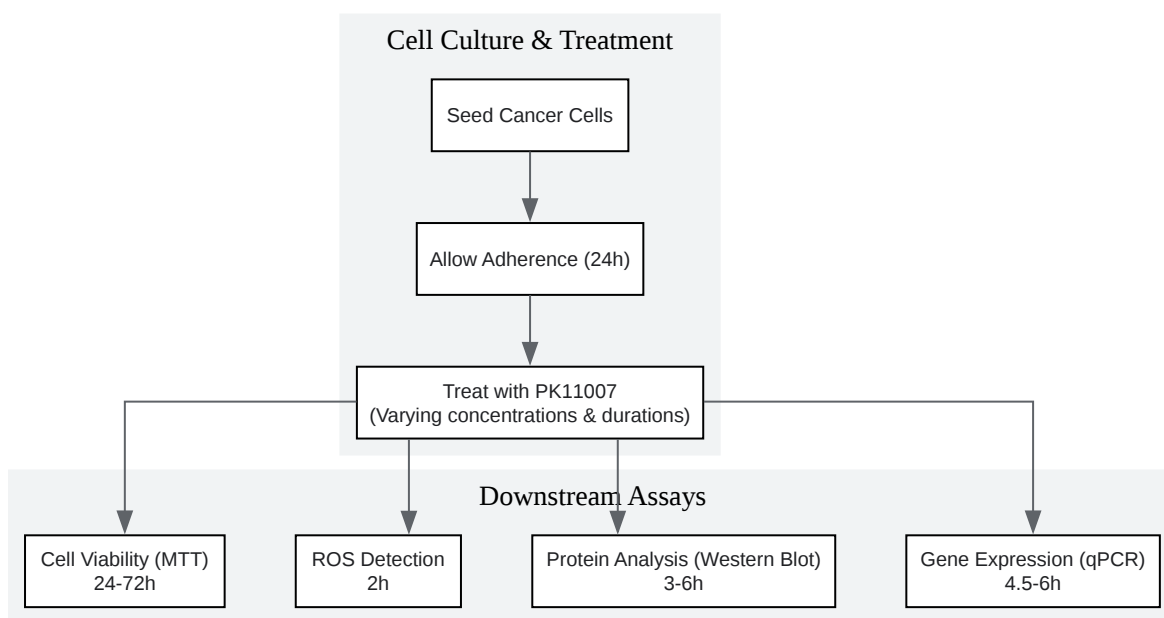
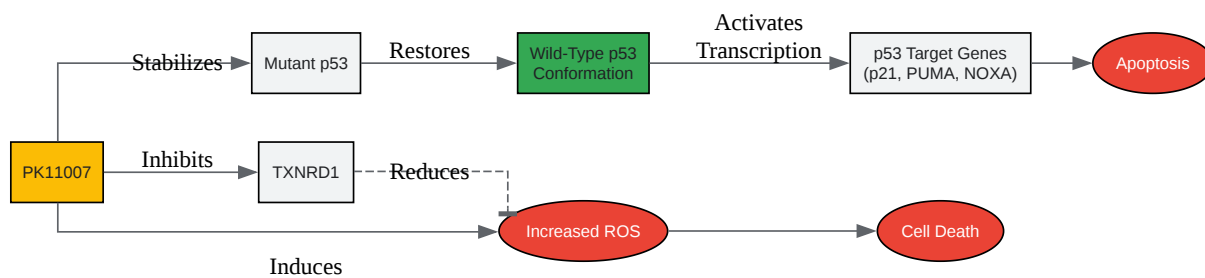
Table 1: **PK11007** Treatment Durations for Specific Cellular Assays

Assay Type	Treatment Duration	Purpose
Reactive Oxygen Species (ROS) Detection	2 hours	To measure the induction of oxidative stress.[1]
Protein Expression Analysis (Western Blot)	3 - 6 hours	To assess the upregulation of p53 target proteins such as p21, MDM2, and PUMA.[1]
Gene Expression Analysis (qPCR)	4.5 - 6 hours	To measure the increased transcription of p53 target genes like PUMA, p21, and NOXA.[1]
Cell Viability and Cytotoxicity Assays	24 - 72 hours	To determine the half-maximal inhibitory concentration (IC50) and assess the reduction in cell viability.[1]
Apoptosis Assays	24 hours	To quantify the induction of programmed cell death.
Thioredoxin Reductase 1 (TXNRD1) Inhibition	2 - 4 hours	To measure the inhibition of cellular TXNRD1 activity.

Table 2: Effective Concentrations of **PK11007** in Various Cancer Cell Lines

Cell Line	p53 Status	Cancer Type	Effective Concentration (µM)	Observed Effect
MKN1	Mutant (V143A)	Gastric Carcinoma	15 - 30	Reduction in cell viability.[1]
HUH-7	Mutant (Y220C)	Hepatocellular Carcinoma	15 - 30	Reduction in cell viability.
NUGC-3	Mutant (Y220C)	Gastric Carcinoma	15 - 30	Reduction in cell viability.
SW480	Mutant (R273H/P309S)	Colorectal Adenocarcinoma	15 - 30	Reduction in cell viability.
TNBC Cell Lines	Mutant	Triple-Negative Breast Cancer	Lower IC50 values compared to p53 WT	Inhibition of proliferation and induction of apoptosis.
HUH-6	Wild-Type	Hepatoblastoma	> 60	Reduced cell viability only at high concentrations.
NUGC-4	Wild-Type	Gastric Carcinoma	> 60	Reduced cell viability only at high concentrations.
H1299	p53-null	Non-Small Cell Lung Cancer	Not specified	Inhibition of TXNRD1, disruption of redox balance, and impaired autophagy.

Mandatory Visualizations



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References

- 1. medchemexpress.com [medchemexpress.com]
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